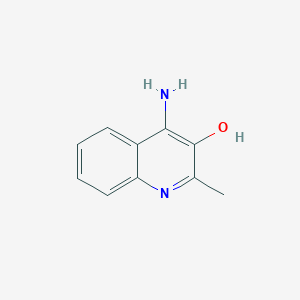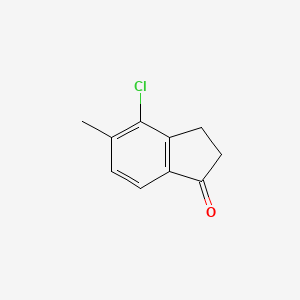
4-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one typically involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride as a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The optimized reaction conditions include a dropwise addition of 3-chloropropionyl chloride to a mixture of chlorobenzene and aluminum chloride at a temperature of 5°C, followed by stirring at 60°C for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The final product is typically purified through recrystallization or distillation to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acetic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of 4-chloro-5-methyl-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of 4-hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one or 4-amino-5-methyl-2,3-dihydro-1H-inden-1-one.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2,3-dihydro-1H-inden-1-one: Similar structure but lacks the methyl group at the 5-position.
4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one: Similar structure but lacks the chlorine atom at the 4-position.
2,3-Dihydro-1H-inden-1-one: Parent compound without any substituents.
Uniqueness
4-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both chlorine and methyl substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Eigenschaften
Molekularformel |
C10H9ClO |
|---|---|
Molekulargewicht |
180.63 g/mol |
IUPAC-Name |
4-chloro-5-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9ClO/c1-6-2-3-7-8(10(6)11)4-5-9(7)12/h2-3H,4-5H2,1H3 |
InChI-Schlüssel |
NHUWOJBPVSXNNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C(=O)CC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



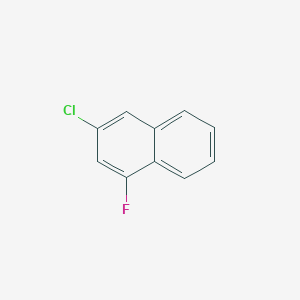
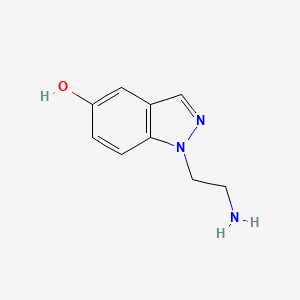
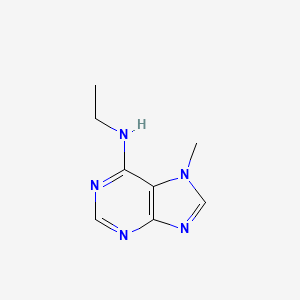
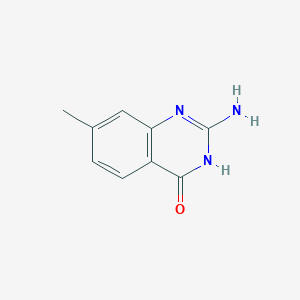
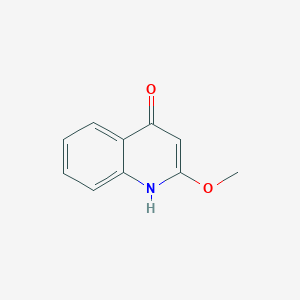
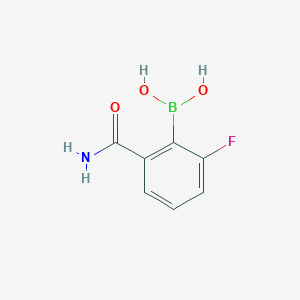
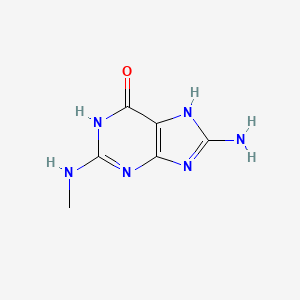
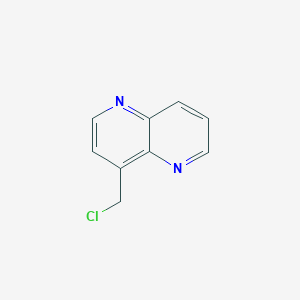
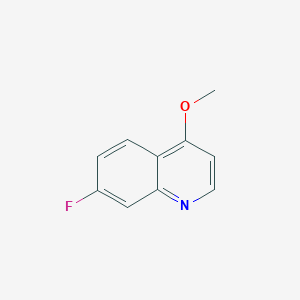
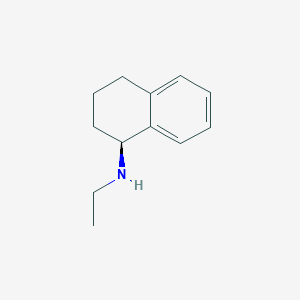
![4-Hydroxy-7-methyl-1-azaspiro[4.5]dec-3-en-2-one](/img/structure/B15071103.png)
